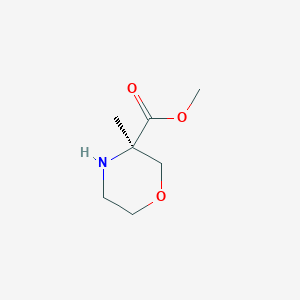
methyl (3R)-3-methylmorpholine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3R)-3-methylmorpholine-3-carboxylate is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by a morpholine ring substituted with a methyl group and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-methylmorpholine-3-carboxylate typically involves the reaction of morpholine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of flow reactors also enhances safety and efficiency compared to traditional batch processes.
化学反应分析
Types of Reactions
Methyl (3R)-3-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Methyl (3R)-3-methylmorpholine-3-methanol.
Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.
科学研究应用
Methyl (3R)-3-methylmorpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (3R)-3-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- Methyl (3R)-3-hydroxymorpholine-3-carboxylate
- Methyl (3R)-3-aminomorpholine-3-carboxylate
- Methyl (3R)-3-ethylmorpholine-3-carboxylate
Uniqueness
Methyl (3R)-3-methylmorpholine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activity.
生物活性
Methyl (3R)-3-methylmorpholine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activity. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound has a morpholine ring structure with a methyl group at the 3-position and a carboxylate ester functional group. Its molecular formula is C8H15NO2, and it has a molecular weight of approximately 159.21 g/mol. The stereochemical configuration at the 3-position plays a crucial role in its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. It can modulate enzyme activities by acting as an inhibitor or activator, influencing metabolic pathways crucial for cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic processes, which may lead to therapeutic effects in various diseases.
- Receptor Binding : It can bind to certain receptors, altering their activity and affecting downstream signaling pathways.
Enzyme Interaction Studies
Research indicates that this compound can influence enzyme activities. For instance, studies have demonstrated its role in modulating the activity of enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.
| Enzyme | Effect of this compound |
|---|---|
| DNA Gyrase | Inhibition leading to reduced bacterial growth |
| Topoisomerase | Modulation of enzyme activity affecting DNA replication |
Case Studies
- Antibacterial Activity : In a recent study, this compound derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial properties.
- Neuropharmacological Effects : Another study explored the effects of this compound on neurotransmitter systems. It was found to influence GABAergic signaling pathways, suggesting potential applications in treating anxiety disorders.
Applications in Medicinal Chemistry
Given its unique properties, this compound is being investigated for various therapeutic applications:
- Drug Development : Its ability to modulate enzyme activities positions it as a promising lead compound for developing new drugs targeting metabolic disorders.
- Pharmaceutical Synthesis : The compound serves as a valuable building block in synthesizing more complex organic molecules, enhancing its utility in pharmaceutical chemistry.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
methyl (3R)-3-methylmorpholine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-7(6(9)10-2)5-11-4-3-8-7/h8H,3-5H2,1-2H3/t7-/m1/s1 |
InChI 键 |
VZLBGQIGWJURGL-SSDOTTSWSA-N |
手性 SMILES |
C[C@@]1(COCCN1)C(=O)OC |
规范 SMILES |
CC1(COCCN1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















